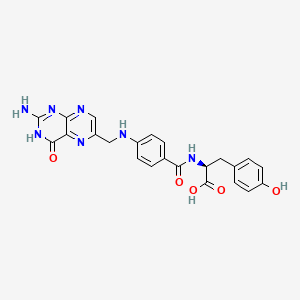
Pteroyltyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pteroyltyrosine is a tyrosyl folate analog used in folate radioassay.
Aplicaciones Científicas De Investigación
Biochemical Applications
1.1 Radiolabeling and Detection
Pteroyltyrosine has been utilized in the development of radiolabeled compounds for sensitive assays. For instance, the radioiodinated form of this compound has shown effectiveness in detecting folic acid concentrations as low as 0-20 ng/ml in sensitive radioassays. The stability of this radiolabeled product over time enhances its applicability in clinical diagnostics and research settings .
Table 1: Radiolabeled this compound Characteristics
| Property | Description |
|---|---|
| Radiolabel | Iodine-125 |
| Stability | Maintains performance for 10 weeks |
| Detection Range | 0-20 ng/ml |
Pharmacological Applications
2.1 Cancer Research
This compound derivatives are being explored for their potential role as therapeutic agents in cancer treatment. The compound may modulate signaling pathways involved in cancer progression by interacting with phosphotyrosine-binding proteins, which are crucial in cell signaling and proliferation .
Case Study: Inhibition of Tumor Growth
A study demonstrated that this compound analogs could inhibit the growth of specific cancer cell lines by interfering with their signaling mechanisms. This suggests a promising avenue for developing new cancer therapies based on this compound derivatives.
Molecular Biology Applications
3.1 Protein Interaction Studies
This compound serves as a valuable tool for studying protein interactions due to its ability to mimic natural substrates involved in phosphorylation processes. It can be used to design chemical probes that help elucidate the roles of specific proteins in various biological pathways .
3.2 Enzyme Activity Monitoring
The compound is also applied in monitoring enzyme activities related to tyrosine phosphorylation. By using this compound as a substrate, researchers can gain insights into the dynamics of protein phosphorylation, which is pivotal in cellular regulation .
Synthetic Chemistry Applications
4.1 Development of Phosphonate Analogues
Recent advancements have led to the synthesis of phosphonate-based analogues of this compound, which exhibit enhanced stability compared to their phosphate counterparts. These analogues are particularly useful in drug design and development because they resist enzymatic degradation while maintaining biological activity .
Propiedades
Número CAS |
76910-23-1 |
|---|---|
Fórmula molecular |
C23H21N7O5 |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
(2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H21N7O5/c24-23-29-19-18(21(33)30-23)27-15(11-26-19)10-25-14-5-3-13(4-6-14)20(32)28-17(22(34)35)9-12-1-7-16(31)8-2-12/h1-8,11,17,25,31H,9-10H2,(H,28,32)(H,34,35)(H3,24,26,29,30,33)/t17-/m0/s1 |
Clave InChI |
HINGXELFWYSGLU-KRWDZBQOSA-N |
SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)NC(=N4)N)O |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)N=C(N4)N)O |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C2=CC=C(C=C2)NCC3=CN=C4C(=N3)C(=O)N=C(N4)N)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Pteroyltyrosine; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















